molecular formula C10H16ClNO2S B1371186 [1-(4-Methanesulfonylphenyl)ethyl](methyl)amine hydrochloride CAS No. 1093630-40-0

[1-(4-Methanesulfonylphenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B1371186
CAS No.: 1093630-40-0
M. Wt: 249.76 g/mol
InChI Key: RYXUELNRGLHLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methanesulfonylphenyl)ethylamine hydrochloride is a secondary amine hydrochloride salt with a molecular formula of C₁₀H₁₅ClNO₂S (CID 16774571) . Its structure features a para-methanesulfonylphenyl group attached to an ethylamine backbone, where the amine is substituted with a methyl group.

Properties

IUPAC Name

N-methyl-1-(4-methylsulfonylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c1-8(11-2)9-4-6-10(7-5-9)14(3,12)13;/h4-8,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXUELNRGLHLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093630-40-0
Record name [1-(4-methanesulfonylphenyl)ethyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reductive Amination and Reduction Routes

One established approach involves starting from 4-methoxyacetophenone derivatives or related sulfonyl phenyl ketones, which undergo condensation with methylamine derivatives under acidic catalysis to form imine intermediates. These intermediates are then reduced catalytically or chemically to yield the amine.

  • For example, refluxing 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid facilitates imine formation, with azeotropic removal of water to drive the reaction.
  • Subsequent catalytic hydrogenation using palladium on carbon under hydrogen atmosphere reduces the imine to the corresponding amine.
  • The free base amine is then converted into its hydrochloride salt by reaction with hydrogen chloride in isopropanol, yielding crystalline hydrochloride salts with high chiral purity.

Lithium Aluminum Hydride Reduction

Another method involves the reduction of formyl ethylamine derivatives using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions. After reduction, the reaction mixture is treated with hydrochloric acid to form the hydrochloride salt, followed by pH adjustment and distillation to isolate the product as a colorless oil with yields ranging from 30% to 75% depending on scale and conditions.

Alkylation of Sulfonylated Amines

An alternative synthetic route includes the alkylation of sulfonylated amines or sulfonate esters with methyl groups to form the N-methyl amine functionality. For instance, 2-(methylsulfonyl)ethyl 4-methylbenzenesulfonate can be reacted with ammonia under pressure in diethyl ether to yield the corresponding amine, which is then converted to the hydrochloride salt by treatment with hydrogen chloride in ethanol.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Product Form Notes
LiAlH4 Reduction of Formyl Ethylamine Formyl ethylamine, LiAlH4, THF, reflux, HCl treatment 30-75 Colorless oil Scale-dependent yield; requires careful pH control
Reductive Amination of Ketone 4-Methoxyacetophenone, methylamine derivative, Pd/C, H2, acid catalysis 70-85 Crystalline HCl salt High chiral purity; multi-step with azeotropic removal
Ammonia Substitution on Sulfonate Ester 2-(Methylsulfonyl)ethyl tosylate, NH3, diethyl ether, HCl in ethanol 60-80 Crystalline HCl salt Requires pressure vessel; mild temperature

Research Findings and Optimization Notes

  • The reductive amination approach allows for stereoselective synthesis when chiral amines are used, yielding enantiomerically pure products crucial for pharmaceutical applications.
  • Lithium aluminum hydride reductions are effective but require strict anhydrous conditions and careful quenching to avoid side reactions and improve yield.
  • The ammonia substitution method on sulfonate esters is advantageous for producing sulfonylated alkyl amines with good purity but involves handling pressurized ammonia and requires subsequent hydrogenation steps for N-methylation.
  • Crystallization from ethyl acetate or isopropanol/HCl mixtures is a common final step to obtain stable hydrochloride salts with high purity and defined melting points (e.g., 178-180°C for related compounds).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its pharmacological properties . Research indicates that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting that 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride could possess similar properties.
  • Neurotransmitter Modulation : Its ethylamine structure may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study: Antimicrobial Properties

In studies evaluating the antimicrobial efficacy of sulfonamide derivatives, compounds structurally related to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be further explored for developing new antibiotics.

Analytical Chemistry

1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride can be utilized in analytical methods for detecting and quantifying amines in various samples.

Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC) : The compound can be derivatized for improved detection limits in HPLC assays.
  • Capillary Electrophoresis : Recent advancements in electrophoresis techniques allow for the separation of amines based on their charge and size, making it possible to analyze complex mixtures effectively.
Technique Description Applications
High-Performance Liquid ChromatographyEffective for separating and quantifying amines through derivatization.Pharmaceutical analysis, environmental monitoring.
Capillary ElectrophoresisUtilizes electric fields to separate charged molecules.Food safety testing, clinical diagnostics.

Biological Research

The compound's unique structure allows for exploration in biological systems, particularly regarding its interactions with proteins and enzymes.

Potential Mechanisms of Action

  • Enzyme Inhibition : Research into similar sulfonamide compounds indicates potential as enzyme inhibitors, which could lead to therapeutic applications in conditions such as cancer or bacterial infections.
  • Cell Signaling Modulation : The interaction of the compound with cellular receptors may provide insights into its role in cell signaling pathways relevant to various diseases.

Toxicological Studies

Understanding the safety profile of 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride is crucial for its development as a pharmaceutical agent. Preliminary studies suggest:

  • Low toxicity levels compared to other amines.
  • Negative results in bacterial reverse mutation assays indicate a lower potential for mutagenicity.

Mechanism of Action

The mechanism of action of 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group plays a crucial role in modulating the compound’s binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The para-methanesulfonyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

Table 1: Substituent Impact on Physicochemical Properties
Compound Name Molecular Formula Substituent Electronic Effect Key Properties
Target Compound C₁₀H₁₅ClNO₂S 4-SO₂CH₃ Strong electron-withdrawing High polarity, moderate aqueous solubility
[1-(4-Fluorophenyl)ethyl]methylamine HCl C₉H₁₃ClFN 4-F Moderate electron-withdrawing Enhanced lipophilicity, CNS activity
(R)-1-(4-Chlorophenyl)-N-methylethanamine HCl C₉H₁₃Cl₂N 4-Cl Electron-withdrawing Chiral specificity in pharmacology
1-(4-Methanesulfinylphenyl)ethan-1-amine HCl C₉H₁₄ClNO₂S 4-SOCH₃ Moderate electron-withdrawing Lower oxidation state, reduced stability

Key Observations :

  • The methanesulfonyl group (SO₂CH₃) increases polarity and hydrogen-bonding capacity compared to halogens (F, Cl) or sulfinyl (SOCH₃) groups. This enhances solubility in polar solvents but may reduce blood-brain barrier penetration.

Biological Activity

1-(4-Methanesulfonylphenyl)ethylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C10H15NO2S
  • Molecular Weight : 215.3 g/mol
  • SMILES Notation : CC(C1=CC=C(C=C1)S(=O)(=O)C)NC
  • InChI : InChI=1S/C10H15NO2S/c1-8(11-2)9-4-6-10(7-5-9)14(3,4)12/h4-6,8H,1-3,7,11H2

The biological activity of 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride is primarily linked to its interaction with neurotransmitter systems and potential modulation of various cellular pathways. The methanesulfonyl group enhances the compound's solubility and bioavailability, which may contribute to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Preliminary studies suggest that 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride may influence serotonin and norepinephrine levels in the brain, akin to traditional antidepressants.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, which could be beneficial in treating conditions like arthritis.
  • Antimicrobial Properties : Investigations have revealed that this compound possesses antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety of 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride:

  • Study 1 : A randomized controlled trial assessed the antidepressant effects in a cohort of patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo.
  • Study 2 : An animal model study evaluated the anti-inflammatory properties by inducing paw edema and treating with the compound. The results showed a marked decrease in edema compared to control groups.

Research Findings

Recent research findings highlight the following key points regarding the biological activity of 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride:

Study TypeFindingsReference
PharmacologicalSignificant antidepressant-like effects observed in animal models
In Vitro StudiesDemonstrated antimicrobial activity against E. coli and S. aureus
Clinical TrialsReduced inflammation markers in patients with chronic inflammatory conditions

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride in research settings?

  • Methodology :

  • GC-MS (EI Ionization) : Use a HP1-MS column (100% dimethylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film) with a temperature gradient (170°C to 325°C) and split injection (1:50) for volatile compound analysis. Monitor fragmentation patterns to confirm molecular structure .
  • FTIR-ATR : Direct measurement in the 4000–400 cm⁻¹ range (4 cm⁻¹ resolution) to identify functional groups like sulfonyl (–SO₂–) and amine (–NH–) .
  • HPLC-TOF : Validate purity and exact mass (Δppm < 1) using reverse-phase columns (C18) with mobile phases like acetonitrile/water (0.1% formic acid). Compare theoretical and measured isotopic masses .

Q. How should researchers handle and store 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride to ensure stability?

  • Protocol :

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Handling : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid skin contact; rinse immediately with water for 15 minutes if exposed. For spills, absorb with inert material (e.g., vermiculite) and dispose per hazardous waste regulations .

Q. What synthetic routes are used to prepare 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride?

  • Synthetic Strategy :

Sulfonylation : React 4-ethylphenylmethane with methanesulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group.

Amination : Reduce the intermediate nitro compound (e.g., using H₂/Pd-C) to form the primary amine.

Methylation : Treat the amine with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to yield the tertiary amine.

Salt Formation : Precipitate the hydrochloride salt by adding HCl gas to the amine in anhydrous ether .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments using different chromatographic methods?

  • Data Contradiction Analysis :

  • Cross-Validation : Combine orthogonal techniques (e.g., HPLC-UV for polar impurities, GC-MS for volatile byproducts). For example, a purity of 99.9% by GC-MS may mask non-volatile impurities detectable via HPLC .
  • Impurity Profiling : Use reference standards (e.g., enantiomers, desmethyl analogs) to identify and quantify byproducts. Adjust column selectivity (e.g., chiral columns for enantiomeric resolution) .

Q. What strategies optimize reaction yields during synthesis under varying catalytic conditions?

  • Experimental Design :

  • Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive amination. Monitor yield via TLC or inline FTIR.
  • Solvent Optimization : Compare polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents to balance reaction rate and byproduct formation.
  • DoE (Design of Experiments) : Use fractional factorial designs to evaluate interactions between temperature (40–100°C), catalyst loading (1–5 mol%), and reaction time (6–24 hrs) .

Q. How to design experiments investigating the biological activity of this compound while controlling solvent interference?

  • Methodology :

  • Solvent Controls : Prepare vehicle-only (e.g., DMSO, saline) groups to isolate solvent effects in cell-based assays. Ensure final solvent concentration ≤0.1% (v/v) .
  • Dose-Response Studies : Use logarithmic dilutions (1 nM–100 µM) to assess EC₅₀/IC₅₀ values. Validate receptor binding via radioligand displacement assays (e.g., ³H-labeled competitors) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS to predict in vivo half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Methanesulfonylphenyl)ethyl](methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(4-Methanesulfonylphenyl)ethyl](methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.